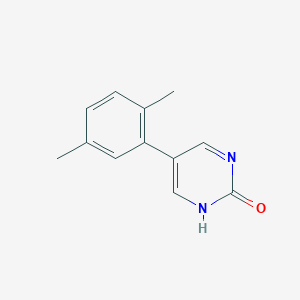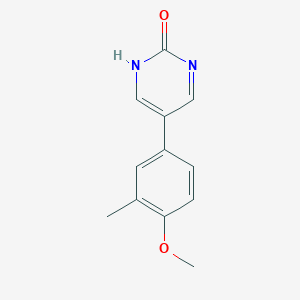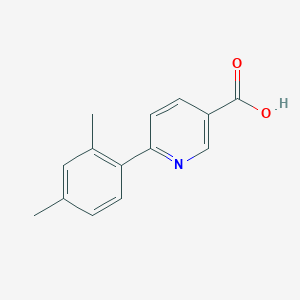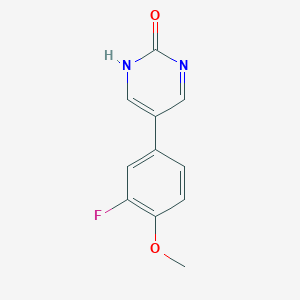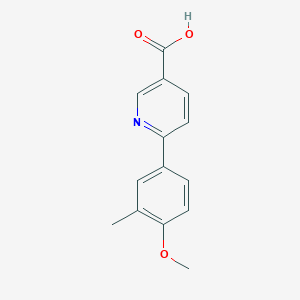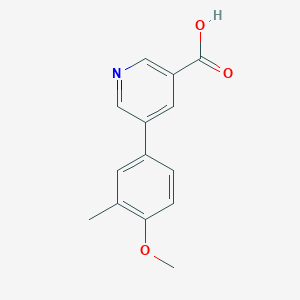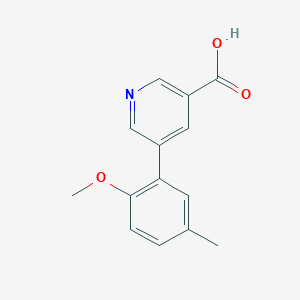
5-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxy-5-methylphenyl)nicotinic acid, also known as 5-Methyl-2-methoxyphenylnicotinic acid (5-MMPNA) is a synthetic compound that has many applications in scientific research. It has been used in a variety of studies in the fields of biochemistry, physiology, pharmacology, and toxicology. 5-MMPNA can be synthesized in the laboratory from simple starting materials and can be used in a variety of laboratory experiments.
科学研究应用
5-MMPNA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in the study of its mechanism of action. It has also been used in the study of the biochemical and physiological effects of various drugs, such as amphetamine and cocaine. 5-MMPNA has also been used in the study of the pharmacokinetics of various drugs, and in the study of the toxicology of various compounds.
作用机制
The mechanism of action of 5-MMPNA is not fully understood. However, it is thought to act as an inhibitor of MAO, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO by 5-MMPNA has been shown to result in an increase in the levels of these neurotransmitters in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPNA have been studied in a variety of animal models. It has been shown to have a number of beneficial effects, such as the reduction of anxiety and depression-like behaviors in mice, and the improvement of memory and learning in rats. In addition, 5-MMPNA has been shown to have neuroprotective effects, as it has been demonstrated to reduce the levels of oxidative stress in the brain.
实验室实验的优点和局限性
5-MMPNA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize and is readily available from chemical suppliers. In addition, it is a relatively stable compound, with a long shelf-life. However, there are some limitations to its use in laboratory experiments. For example, it is not a very potent inhibitor of MAO, and its effects on neurotransmitter levels in the brain are relatively weak.
未来方向
The potential future directions for research involving 5-MMPNA are numerous. One possible direction is to further explore its biochemical and physiological effects in animal models. In addition, further research could be conducted to explore the potential therapeutic applications of 5-MMPNA, such as its use in the treatment of anxiety and depression. Another possible direction for research is to explore the potential for 5-MMPNA to be used as a drug delivery system, as it has been shown to have neuroprotective effects. Finally, further research could be conducted to explore the potential of 5-MMPNA to modulate the activity of other enzymes, such as acetylcholinesterase.
合成方法
The synthesis of 5-MMPNA involves several steps. The first step is the preparation of the starting material, 4-methoxyphenylacetic acid, by the catalytic hydrogenation of p-methoxyacetophenone. This is followed by the condensation of this starting material with 2-methylpyridine and the subsequent reaction of the resulting product with sodium nitrite to give 5-MMPNA. The reaction is typically carried out in aqueous solution at a temperature of between 20 and 25°C.
属性
IUPAC Name |
5-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)12(5-9)10-6-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUDVRLMPZODHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680859 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)nicotinic acid | |
CAS RN |
376592-71-1 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






